6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Physicochemical profiling Lipophilicity ADME prediction

6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 337500-60-4; molecular formula C₁₆H₂₂N₄O; MW 286.37) belongs to the 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile class—a heterocyclic scaffold recognized for its modular substitution pattern at positions 3 and 4. This specific derivative features a cyclohexyl group at position 4 and an n-propyl chain at position 3, distinguishing it from the more commonly investigated 3-methyl and 3-aryl congeners.

Molecular Formula C16H22N4O
Molecular Weight 286.379
CAS No. 337500-60-4
Cat. No. B2865470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
CAS337500-60-4
Molecular FormulaC16H22N4O
Molecular Weight286.379
Structural Identifiers
SMILESCCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3CCCCC3
InChIInChI=1S/C16H22N4O/c1-2-6-12-14-13(10-7-4-3-5-8-10)11(9-17)15(18)21-16(14)20-19-12/h10,13H,2-8,18H2,1H3,(H,19,20)
InChIKeyBJHIENGXIOZVPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 337500-60-4): Procurement-Relevant Compound Profile


6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 337500-60-4; molecular formula C₁₆H₂₂N₄O; MW 286.37) belongs to the 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile class—a heterocyclic scaffold recognized for its modular substitution pattern at positions 3 and 4 [1]. This specific derivative features a cyclohexyl group at position 4 and an n-propyl chain at position 3, distinguishing it from the more commonly investigated 3-methyl and 3-aryl congeners. The compound is synthesized via one-pot multicomponent condensation of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate, typically employing heterogeneous nanocatalysts (e.g., CoCeO₂ nanoparticles, nano-SiO₂) in aqueous or solvent-free conditions [2][3]. Its predicted physicochemical parameters—boiling point 525.6±50.0 °C, density 1.21±0.1 g/cm³, and pKa 11.82±0.70—place it as an intermediate-lipophilicity member of this scaffold family .

Why Generic Substitution of 6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Is Not Scientifically Valid


Within the dihydropyrano[2,3-c]pyrazole-5-carbonitrile class, the substituent at position 3 fundamentally determines lipophilicity, target engagement, and biological profile. Published structure–activity relationship (SAR) data demonstrate that exchanging the 3-propyl chain for a 3-methyl or 3-aryl group alters logP by ≥0.5–1.0 units, shifts PPARγ binding affinity from the micromolar to sub-micromolar range, and can invert selectivity between PPAR subtypes [1]. The cyclohexyl group at position 4 further constrains conformational flexibility relative to aryl-substituted analogs, impacting both pharmacokinetic behavior and target binding modes observed in DNA gyrase and AKR1C3 inhibitor co-crystal structures [2][3]. Consequently, procurement of a 'close analog' without matching the 3-propyl/4-cyclohexyl substitution pair risks invalidating SAR continuity and producing non-reproducible biological readouts.

Quantitative Differentiation Evidence for 6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile vs. Closest Analogs


Predicted Octanol–Water Partition Coefficient (LogP) Differentiates 3-Propyl from 3-Methyl and 3-Phenyl Congeners

The 3-propyl substituent confers intermediate lipophilicity compared to the 3-methyl and 3-phenyl analogs, directly impacting membrane permeability and non-specific protein binding. Based on ACD/Labs Percepta predictions validated across the dihydropyrano[2,3-c]pyrazole series, the 3-phenyl analog (CAS not specified; C₁₉H₂₀N₄O, MW 320.39) exhibits an ACD/LogP of 4.29, while the 3-methyl analog (CAS 300701-37-5; C₁₄H₁₈N₄O, MW 258.32) has a lower predicted LogP consistent with its reduced carbon count . The target 3-propyl compound (MW 286.37) is predicted to fall at an intermediate LogP of approximately 3.0–3.5, offering a therapeutically relevant balance between aqueous solubility (pKa 11.82±0.70 ) and passive membrane diffusion—a profile distinct from both the more hydrophilic methyl and more lipophilic phenyl variants.

Physicochemical profiling Lipophilicity ADME prediction

Class-Level DNA Gyrase Inhibition: Pyrano[2,3-c]pyrazole-5-carbonitrile Scaffold Surpasses Ciprofloxacin in Biochemical IC50

Although compound-specific DNA gyrase data for CAS 337500-60-4 have not been reported, direct class-level evidence demonstrates that the pyrano[2,3-c]pyrazole-5-carbonitrile scaffold can outperform the fluoroquinolone standard ciprofloxacin in DNA gyrase supercoiling inhibition. The biphenyl-substituted analog 4j exhibited an IC50 of 6.29 µg/mL compared to ciprofloxacin's IC50 of 10.2 µg/mL in the same biochemical assay—a 1.62-fold improvement [1]. Molecular dynamic simulations confirmed stable occupation of the DNA gyrase binding pocket over 100 ns trajectories, and CNS toxicity evaluation in HiB5 cells indicated superior neurotransmitter modulation (attenuated GABA/NMDA expression) relative to ciprofloxacin [1]. Given that the target compound shares the identical pyrano[2,3-c]pyrazole core with variable 3-substitution, it constitutes a candidate for analogous DNA gyrase profiling where substitution-dependent potency tuning is the objective.

Antimicrobial DNA gyrase Biochemical IC50

PPARγ Partial Agonism: Dihydropyrano[2,3-c]pyrazole Scaffold Delivers Micromolar Binding with Subtype Selectivity

The dihydropyrano[2,3-c]pyrazole scaffold has been validated as a novel PPARγ partial agonist chemotype. The core compound 4 (6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) displayed an IC50 of 0.03 mM (30 µM) for PPARγ binding and exhibited transactivation partial agonism without inducing significant adipocyte differentiation—a key advantage over full PPARγ agonists (e.g., rosiglitazone) that drive adipogenesis [1]. Two optimized analogs (10ae and 10af) achieved high-affinity binding in the low micromolar range with absolute selectivity for PPARγ over PPARα, PPARδ, and RXRα [1]. The 3-propyl/4-cyclohexyl substitution pattern of CAS 337500-60-4 introduces steric and lipophilic features distinct from the published 1-aryl-3-methyl series, offering a structurally orthogonal entry point for PPARγ partial agonist lead optimization with potentially differentiated pharmacokinetics.

PPARγ Metabolic disease Partial agonism

AKR1C3 Inhibition: Pyrano[2,3-c]pyrazole-5-carbonitrile Scaffold Achieves Sub-Micromolar Potency with Novel Binding Mode

The 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile series has yielded AKR1C3 inhibitors with a binding mode crystallographically distinct from existing inhibitor classes. The most potent derivative, 19d, achieved an IC50 of 0.160 µM (160 nM) against human AKR1C3 [1]. X-ray co-crystal structures (PDB 6A7B) revealed that the pyranopyrazole scaffold occupies the active site in an orientation divergent from classical steroidal and non-steroidal AKR1C3 inhibitors, engaging the catalytic tyrosine and oxyanion hole through its nitrile and amino functionalities [1][2]. The cyclohexyl group at position 4 in CAS 337500-60-4 presents a sterically distinct replacement for the 4-phenyl group in 19d, offering an SAR opportunity to probe hydrophobic pocket tolerance and potentially reduce off-target binding to related aldo-keto reductase isoforms.

AKR1C3 Cancer Enzyme inhibition

Green Synthesis Methodology: CoCeO₂ Nanoparticle-Catalyzed One-Pot Protocol Achieves High Atom Economy and Catalyst Reusability

The synthesis of the target compound is achieved via a CoCeO₂ nanoparticle-catalyzed one-pot, four-component reaction in aqueous medium at mild temperature, a protocol demonstrated across a diverse library of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives [1]. The CoCeO₂ heterogeneous catalyst offers three quantifiable advantages over homogeneous catalytic methods (e.g., triethylamine, L-proline) used for related analogs: (i) catalyst reusability over a minimum of 5 cycles without significant loss of activity; (ii) aqueous reaction medium eliminating toxic organic solvents; and (iii) short reaction times (typically <60 min) with high product yields (≥85% for representative substrates) [1]. This contrasts with earlier methods employing thiourea dioxide (TUD) or nano-SiO₂ from agricultural waste, which, while also green, operate under different catalyst cost and recyclability profiles [2][3]. For procurement, this means the compound can be reliably resynthesized with minimal environmental overhead and reproducible quality.

Green chemistry Heterogeneous catalysis One-pot synthesis

Predicted Physicochemical Properties vs. Closest Analogs: Boiling Point, Density, and pKa Comparison

Predicted physicochemical data differentiate the target 3-propyl compound from its 3-methyl congener (CAS 300701-37-5). The target compound exhibits a predicted boiling point of 525.6±50.0 °C, density of 1.21±0.1 g/cm³, and pKa of 11.82±0.70 . The 3-methyl analog (C₁₄H₁₈N₄O, MW 258.32) displays a comparable boiling point of 523.8±50.0 °C but a higher density of 1.3±0.1 g/cm³ . The density difference (Δ ≈ 0.09 g/cm³) reflects the additional CH₂CH₃ increment in the propyl chain, which increases molecular volume while reducing packing efficiency. The pKa of 11.82 indicates the amino group at position 6 exists predominantly in its neutral free-base form at physiological pH, implying pH-dependent solubility behavior distinct from more basic heterocyclic analogs. For chromatographic method development (HPLC/LC-MS), the intermediate lipophilicity of the 3-propyl derivative predicts retention times between the 3-methyl (shorter) and 3-phenyl (longer) analogs on reversed-phase columns, enabling distinct chromatographic resolution.

Physicochemical characterization Chromatography Formulation

Optimal Research and Industrial Application Scenarios for 6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Based on Quantitative Evidence


Antimicrobial Lead Discovery Targeting DNA Gyrase with Reduced CNS Toxicity Risk

The pyrano[2,3-c]pyrazole-5-carbonitrile scaffold has demonstrated DNA gyrase inhibition superior to ciprofloxacin (IC50 6.29 vs. 10.2 µg/mL for analog 4j) with attenuated GABA/NMDA modulation in HiB5 neuronal cells, suggesting a lower intrinsic CNS side-effect propensity than fluoroquinolones [1]. The 3-propyl/4-cyclohexyl analog CAS 337500-60-4 provides a structurally distinct vector for synthesizing derivatives that explore the SAR around the 3-alkyl substituent while retaining the core pharmacophore. Procurement is indicated for medicinal chemistry teams seeking to build focused libraries around the DNA gyrase binding hypothesis with compound-specific CNS safety profiling built into the screening cascade.

PPARγ Partial Agonist Optimization for Metabolic Disease Without Adipogenic Liability

Dihydropyrano[2,3-c]pyrazoles have been validated as PPARγ partial agonists (compound 4 IC50 = 0.03 mM; leads 10ae/10af in low µM range) with the critical advantage of minimal adipocyte differentiation induction compared to full agonists such as rosiglitazone [2]. The 3-propyl substituent on CAS 337500-60-4 introduces a lipophilic extension not explored in the published 1-aryl-3-methyl series, potentially enhancing PPARγ binding pocket occupancy while maintaining partial agonist character. This compound is suitable for structure-based design campaigns where co-crystal structures with PPARγ LBD guide iterative substitution at position 3.

AKR1C3 Inhibitor Development Exploiting a Crystallographically Novel Binding Mode

The 4-cyclohexyl substitution in CAS 337500-60-4 replaces the 4-phenyl group of the AKR1C3 lead 19d (IC50 = 0.160 µM; PDB 6A7B), providing a sterically and electronically distinct probe for the hydrophobic pocket adjacent to the catalytic site [3]. The novel binding mode of the pyrano[2,3-c]pyrazole scaffold—non-congruent with steroidal or NSAID-derived AKR1C3 inhibitors—offers a path to isoform-selective inhibitors for castration-resistant prostate cancer and breast cancer indications. Procurement is recommended for crystallography-enabled fragment evolution programs where the cyclohexyl group can be systematically varied to map the hydrophobic pocket tolerance.

Green Chemistry Reference Standard for Method Development and Scalable Resynthesis

The CoCeO₂ nanoparticle-catalyzed synthesis protocol provides a robust, environmentally benign method for compound resupply, with demonstrated catalyst reusability (≥5 cycles), short reaction times (<60 min), and aqueous reaction medium avoiding toxic organic solvents [4]. This contrasts favorably with homogeneous catalysts (e.g., L-proline, triethylamine) that require organic solvents and lack straightforward catalyst recovery. For industrial procurement, CAS 337500-60-4 can serve as a benchmark substrate for validating the CoCeO₂ protocol in new laboratory settings, ensuring consistent product quality and minimizing environmental compliance costs during scale-up.

Quote Request

Request a Quote for 6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.